1H-pyrazolo[3,4-b]pyridine-6-carbonitrile
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Overview
Description
1H-Pyrazolo[3,4-b]pyridine-6-carbonitrile is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
The synthesis of 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial production methods for this compound are not extensively documented, but the synthetic routes generally follow similar principles, with optimizations for scale-up and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields N-oxides, while substitution reactions produce various substituted pyrazolopyridines .
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The inhibition of these kinases disrupts downstream signaling pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-6-carbonitrile can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound lacks the carbonitrile group but shares the same core structure.
1H-Pyrazolo[3,4-c]pyridine: This isomer has a different ring fusion pattern, which can lead to variations in its chemical reactivity and biological activity.
1H-Pyrazolo[4,3-b]pyridine: Another isomer with a different fusion pattern, it also exhibits distinct properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-2-1-5-4-9-11-7(5)10-6/h1-2,4H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYPFDDCHTUXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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